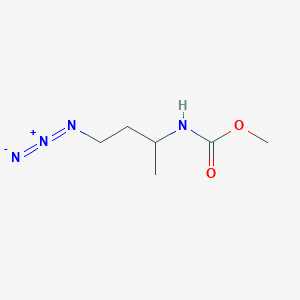
methyl N-(4-azidobutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(4-azidobutan-2-yl)carbamate, also known as Methyl 4-azido-2-(carbamoyloxy)butanoate (MACB), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MACB is a carbamate derivative that contains an azide functional group, which makes it a valuable tool for bioconjugation and click chemistry.
Mecanismo De Acción
The mechanism of action of MACB is based on the azide functional group, which is highly reactive towards alkynes and other strained alkenes. When MACB is added to a reaction mixture containing an alkyne, it undergoes a cycloaddition reaction known as the Huisgen reaction or click reaction. This reaction is highly specific and does not require any catalysts or harsh reaction conditions.
Efectos Bioquímicos Y Fisiológicos
MACB has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively stable under physiological conditions and does not show any significant toxicity or adverse effects. MACB can be used in vitro and in vivo for labeling biomolecules and studying their interactions and functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MACB has several advantages for lab experiments. It is easy to synthesize and can be used for bioconjugation and click chemistry without the need for catalysts or harsh reaction conditions. MACB is also relatively stable under physiological conditions and does not show any significant toxicity or adverse effects. However, MACB has some limitations, such as its limited solubility in water, which can affect its use in certain applications.
Direcciones Futuras
MACB has several potential future directions for its use in scientific research. One area of interest is in the development of novel biomaterials and drug delivery systems. MACB can be used to modify the surfaces of nanoparticles and other materials for targeted drug delivery and imaging. MACB can also be used to develop new biosensors and diagnostic tools for detecting biomolecules and disease markers. Furthermore, MACB can be used to study protein-protein interactions and other biological processes in vitro and in vivo. Overall, MACB is a valuable tool for scientific research and has significant potential for future applications.
Métodos De Síntesis
The synthesis of MACB involves the reaction of 4-azidobutan-2-ol with methyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-hydroxybutyric acid to form MACB. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
MACB has several potential applications in scientific research. One of the most significant applications is in bioconjugation and click chemistry. MACB can be used to selectively label biomolecules such as proteins, peptides, and nucleic acids, which can then be used for detection, imaging, and drug delivery. MACB can also be used to modify surfaces of nanoparticles and other materials for biomedical applications.
Propiedades
Número CAS |
177489-84-8 |
|---|---|
Nombre del producto |
methyl N-(4-azidobutan-2-yl)carbamate |
Fórmula molecular |
C6H12N4O2 |
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
methyl N-(4-azidobutan-2-yl)carbamate |
InChI |
InChI=1S/C6H12N4O2/c1-5(3-4-8-10-7)9-6(11)12-2/h5H,3-4H2,1-2H3,(H,9,11) |
Clave InChI |
VHKLFASSHRZIPS-UHFFFAOYSA-N |
SMILES |
CC(CCN=[N+]=[N-])NC(=O)OC |
SMILES canónico |
CC(CCN=[N+]=[N-])NC(=O)OC |
Sinónimos |
Carbamic acid, (3-azido-1-methylpropyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)





![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)




